REACTION_CXSMILES
|
CO[C:3]1[CH:7]=[CH:6][S:5][C:4]=1OC.[Cl:10][CH2:11][CH:12]([OH:15])[CH2:13][OH:14].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Cl:10][CH2:11][CH:12]1[O:15][C:3]2=[CH:4][S:5][CH:6]=[C:7]2[O:14][CH2:13]1
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Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
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COC1=C(SC=C1)OC
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
ClCC(CO)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Under a nitrogen atmosphere in a 500 mL round bottom flask equipped with a reflux condenser
|
Type
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TEMPERATURE
|
Details
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The reaction was then heated to ˜90 C overnight
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Duration
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8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
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TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to ˜100 mL
|
Type
|
ADDITION
|
Details
|
poured into saturated potassium carbonate solution
|
Type
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EXTRACTION
|
Details
|
The mixture was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent removal
|
Type
|
CUSTOM
|
Details
|
gave a dark oil that
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
Solvent removal
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1COC=2C(O1)=CSC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |